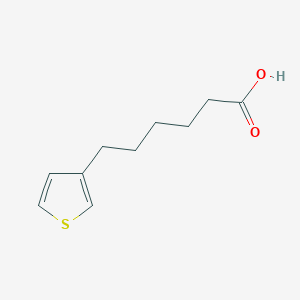

6-(3-Thienyl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-thiophen-3-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMBURAUBFTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641428 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22053-93-6, 1279717-92-8 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(3-Thienyl)hexanoic Acid

Introduction: The Significance of Thienyl-Substituted Fatty Acids

Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to the bioisosteric relationship between the thiophene ring and the benzene ring. The incorporation of a thiophene moiety into a fatty acid backbone, such as in 6-(3-Thienyl)hexanoic acid, can modulate the parent molecule's lipophilicity, metabolic stability, and biological activity. This makes such compounds valuable building blocks in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of a robust synthetic route to this compound, along with detailed characterization protocols, to support researchers in the fields of drug discovery and chemical synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, commencing with a Friedel-Crafts acylation to construct the carbon skeleton, followed by a Wolff-Kishner reduction to yield the final alkyl-substituted thiophene. This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Part 1: Synthesis of the Key Intermediate: 6-oxo-6-(3-Thienyl)hexanoic Acid via Friedel-Crafts Acylation

The initial step involves the acylation of a thiophene precursor with a derivative of adipic acid. To ensure regioselective acylation at the 3-position of the thiophene ring, we will utilize 3-bromothiophene as the starting material. The electron-withdrawing nature of the bromine atom directs the incoming acyl group to the adjacent carbon, while the bromine can be removed in a subsequent step if desired, or retained for further functionalization.

Causality of Experimental Choices:

-

Choice of Acylating Agent: Adipoyl chloride is selected as the acylating agent to introduce the six-carbon chain in a single step. The use of a diacid chloride requires careful control of stoichiometry to favor mono-acylation.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a classic and effective Lewis acid for promoting Friedel-Crafts acylation by activating the acyl chloride.[1]

-

Solvent: Anhydrous dichloromethane (DCM) is an appropriate solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants.[2]

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and minimize side-product formation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Adipoyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Thiophene: 3-Bromothiophene (1.1 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice with vigorous stirring. Concentrated hydrochloric acid is added to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product, 6-oxo-6-(3-thienyl)hexanoic acid, is purified by column chromatography on silica gel or by recrystallization.[3]

Diagram of the Synthetic Workflow (Part 1)

Caption: Friedel-Crafts acylation of 3-bromothiophene.

Part 2: Reduction of the Keto Group: Synthesis of this compound via Wolff-Kishner Reduction

The second step involves the reduction of the ketone functionality in 6-oxo-6-(3-thienyl)hexanoic acid to a methylene group, yielding the final product. The Wolff-Kishner reduction is ideal for this transformation as it is performed under basic conditions, which are compatible with the carboxylic acid moiety.[4][5]

Causality of Experimental Choices:

-

Reducing Agent: Hydrazine hydrate is the key reagent that forms a hydrazone intermediate with the ketone.[4]

-

Base and Solvent: Potassium hydroxide in a high-boiling solvent like diethylene glycol provides the necessary basicity and temperature for the decomposition of the hydrazone to the alkane and nitrogen gas.[4] The high temperature is crucial for the irreversible loss of nitrogen gas, which drives the reaction to completion.[6]

-

Huang-Minlon Modification: This modified one-pot procedure simplifies the process by removing water and excess hydrazine before heating to a higher temperature, which often leads to improved yields.[4]

Experimental Protocol: Wolff-Kishner Reduction

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 6-oxo-6-(3-thienyl)hexanoic acid (1.0 equivalent), potassium hydroxide (4.0 equivalents), hydrazine hydrate (3.0 equivalents), and diethylene glycol.

-

Hydrazone Formation: The mixture is heated to 130-140 °C for 2 hours to facilitate the formation of the hydrazone. Water and excess hydrazine are then distilled off.

-

Decomposition: The temperature of the reaction mixture is raised to 190-200 °C and maintained for 4 hours. The evolution of nitrogen gas should be observed.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[3]

Diagram of the Synthetic Workflow (Part 2)

Caption: Wolff-Kishner reduction of the keto-acid intermediate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the final product.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[7] The protons on the thiophene ring will appear in the aromatic region (around 7-8 ppm), and the aliphatic protons of the hexanoic acid chain will appear in the upfield region (around 1-3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid will be observed in the range of 170-185 ppm.[8] The carbons of the thiophene ring will appear in the aromatic region (around 120-140 ppm), and the aliphatic carbons will be in the upfield region.

| Expected ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| ~11.0-12.0 |

| ~7.3-7.5 |

| ~7.0-7.2 |

| ~2.6 |

| ~2.3 |

| ~1.6-1.8 |

| ~1.3-1.5 |

| Expected ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| ~179 |

| ~142 |

| ~128 |

| ~125 |

| ~120 |

| ~34 |

| ~31 |

| ~29 |

| ~28 |

| ~25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water, the carboxyl group, and cleavage of the alkyl chain.[9][10] For this compound, characteristic fragments would include the loss of the hexanoic acid chain from the thiophene ring.

| Expected Mass Spectrometry Data for this compound |

| m/z |

| [M+H]⁺ or [M-H]⁻ |

| [M-H₂O]⁺ |

| [M-COOH]⁺ |

| Thienyl-CH₂⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]

-

C-H Stretches: Absorptions for the aromatic C-H bonds of the thiophene ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Logical Flow of Characterization

Caption: A logical workflow for the characterization of the final product.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By following the detailed experimental protocols and utilizing the provided characterization data as a reference, researchers can confidently synthesize and verify this valuable chemical building block. The presented methodology, grounded in established chemical principles, offers a solid foundation for the exploration of novel thienyl-containing compounds in various scientific disciplines.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

- Google Patents. (n.d.). Separation and purification of carboxylic acids from fermentation broths.

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of carboxylic acids.

-

ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of alkanoic acids.

-

Chemistry Stack Exchange. (2021). Clemmensen reduction of α-, β-keto acids. Retrieved from [Link]

- Google Patents. (n.d.). Carboxylic acid purification and crystallization process.

-

Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of new aryl-thienyl-thiophenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Esters of Substituted 6-Aminohexanoic Acid as Potential Transdermal Penetration Enhancers. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Thienyl)hexanoic Acid

Foreword: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the journey from a lead compound to a viable drug candidate is paved with a deep understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of 6-(3-Thienyl)hexanoic acid, a molecule of interest for researchers and drug development professionals. By integrating a flexible hexanoic acid chain with a bio-isosterically significant thienyl group, this compound presents a unique profile for exploration.

This document moves beyond a simple recitation of data. As a senior application scientist, the aim is to provide a narrative that explains the "why" behind the "how." We will delve into the causal relationships between the molecular structure of this compound and its observable properties, offering field-proven insights into the experimental methodologies used for their determination. Every protocol described is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Molecular Identity and Structural Elucidation

This compound (CAS No. 22053-93-6) is a carboxylic acid derivative featuring a six-carbon aliphatic chain attached to the third position of a thiophene ring.[1]

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of a molecule. The following properties for this compound have been predicted using established algorithms.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄O₂S |

| Molecular Weight | 198.28 g/mol |

| pKa (strongest acidic) | 4.83 |

| logP | 2.87 |

| Water Solubility | 0.24 g/L |

Data predicted using Chemicalize.

The Significance of the Thienyl Moiety in Medicinal Chemistry

The incorporation of a thienyl ring into a molecule is a strategic choice in drug design. Thiophene is often considered a bioisostere of a benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate metabolic stability and receptor interactions.

The sulfur atom in the thienyl group can participate in hydrogen bonding and other polar interactions, potentially enhancing binding affinity to biological targets.[1] Furthermore, the aromatic nature of the thienyl ring allows for π-stacking interactions, which can be crucial for binding to enzyme active sites or protein-protein interfaces.[1] Thiophene-containing compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer agents.[2] The presence of the thienyl group can also confer increased resistance to enzymatic degradation compared to their natural counterparts, leading to improved pharmacokinetic profiles.[1]

Experimental Determination of Physicochemical Properties

This section outlines the standard operating procedures for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and enthalpy of fusion.[3][4] It measures the difference in heat flow between the sample and a reference as a function of temperature.[4][5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using an indium standard to ensure temperature and enthalpy accuracy.

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility Determination

Rationale: The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in g/L or mg/mL.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa by monitoring the pH of a solution as a titrant of known concentration is added.[6][7]

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Given its predicted low water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[8][9]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the electrode in the sample solution and begin stirring.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

Conclusion and Future Directions

This guide has provided a detailed overview of the key physicochemical properties of this compound, grounded in both theoretical predictions and established experimental protocols. The unique combination of a flexible aliphatic chain and a bio-active thienyl moiety makes this compound a person of interest for further investigation in drug discovery programs. Future research should focus on obtaining experimental data to validate the predicted properties and to explore the compound's ADME and toxicological profile. A thorough understanding of these fundamental characteristics is paramount for unlocking the full therapeutic potential of this compound and its derivatives.

References

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved January 17, 2026, from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved January 17, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved January 17, 2026, from [Link]

-

How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone. Retrieved January 17, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 17, 2026, from [Link]

-

Determining pKa of water-insoluble organic acid. (2014, December 23). Reddit. Retrieved January 17, 2026, from [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. Retrieved January 17, 2026, from [Link]

Sources

- 1. 22053-93-6|this compound|BLD Pharm [bldpharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. 3-(3-Thienyl)propanoic acid | 16378-06-6 [sigmaaldrich.com]

6-(3-Thienyl)hexanoic acid CAS number and molecular structure

An In-depth Technical Guide to 6-(3-Thienyl)hexanoic Acid for Advanced Research Applications

Introduction

This compound is a bifunctional organic molecule featuring a terminal carboxylic acid and a heterocyclic thiophene ring, separated by a flexible six-carbon aliphatic chain. This unique combination of a polar, reactive functional group, a non-polar hydrophobic spacer, and an aromatic, electron-rich heterocycle makes it a valuable building block in medicinal chemistry and materials science. The thiophene ring, in particular, is a well-recognized bioisostere of the benzene ring, often employed by medicinal chemists to modulate pharmacokinetic properties, improve metabolic stability, and explore novel binding interactions with biological targets.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, a proposed synthetic pathway with detailed protocols, and its potential applications as a strategic component in the design of novel therapeutics.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and core properties. This compound is unambiguously identified by its CAS Registry Number. Its key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22053-93-6 | [3] |

| Molecular Formula | C₁₀H₁₄O₂S | [3] |

| Molecular Weight | 198.28 g/mol | [3] |

| Canonical SMILES | O=C(O)CCCCCC1=CSC=C1 | [3] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [4] |

| Classification | Thiophene Derivative, Carboxylic Acid, Medium-Chain Fatty Acid | [4] |

Molecular Structure

The structure consists of a hexanoic acid backbone where the terminal omega-carbon is substituted with a thien-3-yl group. The flexible hexyl chain allows the terminal carboxylic acid and the thiophene ring to adopt a wide range of spatial orientations, a critical feature for its function as a linker.[5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Ethylthiophene

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-acetylthiophene (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

-

Reaction: Add potassium hydroxide (4.0 eq) pellets portion-wise. Heat the mixture to 180-200 °C and maintain reflux until nitrogen evolution ceases (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude 3-ethylthiophene by vacuum distillation to yield a colorless oil.

Step 2: Synthesis of this compound

-

Setup: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 3-ethylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

-

Alkylation: Add ethyl 5-bromopentanoate (1.2 eq) dropwise to the lithiated thiophene solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Ester Hydrolysis: Quench the reaction by carefully adding a saturated aqueous solution of NaOH. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

-

Workup: Cool the mixture and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with concentrated HCl, leading to the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a versatile tool for drug development professionals.

-

Flexible Linker/Spacer: The hexanoic acid moiety provides a flexible and hydrophobic spacer. This is analogous to how 6-aminohexanoic acid is used to connect different pharmacophores, modify hydrophobicity, or bridge active molecules without imposing rigid conformational constraints. [5]Esters of 6-aminohexanoic acid have also been investigated as skin permeation enhancers, suggesting a potential utility for derivatives of its thienyl counterpart in transdermal drug delivery systems. [6][7]

-

Thiophene as a Phenyl Bioisostere: The thienyl group is frequently used as a substitute for a phenyl ring to enhance potency, alter selectivity, or improve metabolic profiles. [2]Its inclusion can lead to different interactions with target proteins compared to simple aliphatic or phenyl-containing linkers. Studies on various thienyl-containing compounds have demonstrated their potential as calcium channel modulators and NMDA receptor agonists, highlighting the pharmacological relevance of the thiophene scaffold. [1][8]

-

Scaffold for Library Synthesis: The terminal carboxylic acid is a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening. [9]This allows for systematic exploration of the chemical space around a target by attaching various small molecules or pharmacophores to the thienyl-hexanoic acid scaffold.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectral data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiophene ring protons (~6.9-7.3 ppm), the alpha-methylene protons adjacent to the carboxyl group (~2.3 ppm), and the aliphatic chain protons (~1.3-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm). |

| ¹³C NMR | Resonances for the carboxyl carbon (~180 ppm), aromatic carbons of the thiophene ring (~120-142 ppm), and the six distinct aliphatic carbons of the hexanoyl chain (~24-34 ppm). |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight (198.28). |

| FT-IR | Characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-H and C=C stretches from the aliphatic and aromatic portions. |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for modern drug discovery. Its combination of a reactive carboxylic acid, a flexible hydrophobic linker, and a pharmacologically significant thiophene ring provides researchers with a powerful tool for designing novel molecules with tailored properties. From acting as a simple linker to serving as the foundational scaffold for complex library synthesis, its potential applications are vast and warrant further exploration in the pursuit of next-generation therapeutics.

References

-

CAS Common Chemistry. 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid. Available at: [Link]

-

Iłowska, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6835. Available at: [Link]

-

Vanti, G., et al. (2005). Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. Journal of Pharmaceutical Sciences, 94(8), 1731-1741. Available at: [Link]

-

Gásiková, L., et al. (2018). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2594. Available at: [Link]

-

Khan, J. K., et al. (1996). Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. Drug Design and Discovery, 14(2), 115-129. Available at: [Link]

-

Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists. (2025). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2025). ResearchGate. Available at: [Link]

-

Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1. (n.d.). National Institutes of Health. Available at: [Link]

-

Wikipedia. Caproic acid. Available at: [Link]

-

Synthesis and evaluation of S-4-(3-thienyl)phenyl-α-methylacetic acid. (2025). ResearchGate. Available at: [Link]

- EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (n.d.). Google Patents.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Available at: [Link]

Sources

- 1. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 22053-93-6|this compound|BLD Pharm [bldpharm.com]

- 4. Caproic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(Tritylthio)hexanoic acid, 80441-55-0 | BroadPharm [broadpharm.com]

Spectroscopic data (NMR, IR, MS) of 6-(3-Thienyl)hexanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(3-Thienyl)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We delve into the causality behind experimental choices and spectral interpretation, offering field-proven insights to ensure trustworthy and self-validating protocols. Each section includes detailed methodologies, tabulated spectral data, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a heterocyclic aromatic thiophene ring and a medium-chain carboxylic acid. This unique combination of a lipophilic aromatic moiety and a flexible, hydrophilic acid chain makes it a valuable building block in drug discovery and polymer science. Accurate and thorough spectroscopic analysis is the cornerstone of its chemical validation, ensuring purity, confirming identity, and enabling further investigation of its properties.

This guide will walk through the essential spectroscopic techniques required for the complete elucidation of its structure. We will explore the expected spectral signatures in ¹H NMR, ¹³C NMR, FT-IR, and MS, grounded in foundational principles and data from analogous structures.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the standard IUPAC numbering for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The spectrum is predicted to show signals from both the thiophene ring and the hexanoic acid chain.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid may exchange or exhibit a very broad signal. Deuterated DMSO (DMSO-d₆) is often preferred as it slows down the exchange of the acidic proton, allowing it to be observed as a distinct, albeit broad, singlet at a high chemical shift (>12 ppm).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |

|---|---|---|---|---|---|

| H (on COOH) | ~12.0 | broad singlet | - | 1H | Highly deshielded acidic proton. Position is concentration-dependent. |

| H-2' | ~7.45 | dd | J = 2.9, 1.2 Hz | 1H | Thiophene proton adjacent to sulfur and the alkyl chain. |

| H-5' | ~7.35 | dd | J = 5.0, 2.9 Hz | 1H | Thiophene proton adjacent to sulfur. |

| H-4' | ~7.05 | dd | J = 5.0, 1.2 Hz | 1H | Thiophene proton coupled to H-2' and H-5'. |

| H-6 | ~2.80 | t | J = 7.5 Hz | 2H | Methylene group attached to the thiophene ring, deshielded by the aromatic system. |

| H-2 | ~2.20 | t | J = 7.4 Hz | 2H | Methylene group alpha to the carbonyl, deshielded.[1] |

| H-5 | ~1.65 | quintet | J = 7.5 Hz | 2H | Methylene group on the alkyl chain. |

| H-3 | ~1.55 | quintet | J = 7.4 Hz | 2H | Methylene group on the alkyl chain. |

| H-4 | ~1.30 | m | - | 2H | Methylene group on the alkyl chain, likely overlapping with other signals. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

|---|---|---|

| C-1 (C=O) | ~174.5 | Carboxylic acid carbonyl carbon.[2][3] |

| C-3' | ~142.0 | Quaternary thiophene carbon attached to the alkyl chain. |

| C-5' | ~128.5 | Thiophene C-H carbon. |

| C-2' | ~126.0 | Thiophene C-H carbon. |

| C-4' | ~122.0 | Thiophene C-H carbon. |

| C-2 | ~34.0 | Methylene carbon alpha to the carbonyl.[4][5] |

| C-6 | ~31.0 | Methylene carbon attached to the thiophene ring. |

| C-4 | ~29.5 | Alkyl chain methylene. |

| C-5 | ~28.5 | Alkyl chain methylene. |

| C-3 | ~24.5 | Alkyl chain methylene. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (DMSO-d₆ at δ = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum will be dominated by features of the carboxylic acid and the thiophene ring.

Expertise & Experience: The most diagnostically significant feature of a carboxylic acid is the extremely broad O-H stretching vibration, which often spans from 3300 cm⁻¹ down to 2500 cm⁻¹, frequently overlapping with the C-H stretches.[6][7] This broadness is a direct result of strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers in the solid or liquid state.

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300-2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| 2925, 2855 | Medium | C-H stretch (asymmetric & symmetric) | Aliphatic (CH₂) |

| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer)[7] |

| ~1465 | Medium | C-H bend | Aliphatic (CH₂) |

| ~1410 | Medium, Broad | O-H bend (in-plane) | Carboxylic Acid |

| ~1280 | Strong | C-O stretch | Carboxylic Acid |

| ~930 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer)[7] |

| ~780 | Medium-Strong | C-H bend (out-of-plane) | 3-substituted Thiophene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure using the instrument's clamp to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Expertise & Experience: In Electron Ionization (EI) mode, the molecular ion (M⁺˙) of a carboxylic acid can sometimes be weak or absent.[8] However, characteristic fragments resulting from cleavage near the carbonyl group and McLafferty rearrangement are often prominent and diagnostically powerful. The presence of the sulfur-containing thiophene ring will also produce a characteristic M+2 isotopic peak (due to ³⁴S) that is approximately 4.4% of the intensity of the molecular ion peak.

Predicted Mass Spectrum Data (EI-MS)

-

Molecular Weight: 212.28 g/mol

-

Molecular Formula: C₁₀H₁₂O₂S

| m/z | Predicted Relative Intensity | Ion/Fragment Identity | Fragmentation Pathway |

| 212 | Medium | [M]⁺˙ | Molecular Ion |

| 195 | Weak | [M - OH]⁺ | Alpha-cleavage, loss of hydroxyl radical.[1][9] |

| 167 | Weak | [M - COOH]⁺ | Alpha-cleavage, loss of carboxyl radical.[1][9] |

| 110 | Medium | [C₅H₅S-CH₂]⁺ | Benzylic-type cleavage of the C-C bond beta to the ring. |

| 97 | Strong | [C₄H₃S-CH₂]⁺ or Thienylmethyl cation | Cleavage at the benzylic position. |

| 60 | Medium-Strong | [C₂H₄O₂]⁺˙ | McLafferty rearrangement product.[1] |

Fragmentation Workflow The major fragmentation pathways for this compound under EI conditions are visualized below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and thiophene functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The data and protocols presented in this guide serve as a robust framework for the unambiguous characterization of this compound, ensuring scientific integrity for researchers and drug development professionals.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). [Link]

- Sharma, et al. Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

-

Männle, F., et al. 1H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). ResearchGate. [Link]

-

LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. Hexanoic acid, 2-[[[5-(3-hydroxy-3-methyl-1-butynyl)-2-thienyl]carbonyl]amino]-. [Link]

-

Quora. How many NMR peaks will be observed for hexanoic acid?. [Link]

-

LibreTexts Chemistry. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institute of Standards and Technology (NIST). Hexanoic acid - IR Spectrum. [Link]

-

Biological Magnetic Resonance Bank. Hexanoic Acid at BMRB. [Link]

-

RSC Publishing. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. [Link]

-

DergiPark. 2-Thienylboronic Acid: A DFT Study For The Spectral, Structural and Molecular Orbital Analysis. [Link]

-

ResearchGate. A combined experimental and theoretical investigation of 2-Thienylboronic acid. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

ResearchGate. Synthesis and Evaluation of S-4-(3-Thienyl)phenyl-α-methylacetic Acid. [Link]

-

LibreTexts Chemistry. IR8. More Complicated IR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Synthesis and characterization of 6-(aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Institute of Standards and Technology (NIST). Hexanoic acid, methyl ester. [Link]

-

National Institutes of Health (NIH). 6-Oxohexanoic acid. [Link]

-

The Good Scents Company. hexanoic acid. [Link]

-

Scribd. IR Spectrum of Hexanoic Acid. [Link]

-

National Institutes of Health (NIH). DFT Calculations of 1H NMR Chemical Shifts. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy. [Link]

-

ResearchGate. 1H NMR spectrum of 3-(6-bromohexyl) thiophene. [Link]

-

National Institute of Standards and Technology (NIST). Hexanoic acid, 3-hexenyl ester, (Z)-. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

ResearchGate. Synthesis and evaluation of S-4-(3-thienyl)phenyl-α-methylacetic acid. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

SpectraBase. 6-(3-Ketocyclohexen-1-yl)hexanoic acid methyl ester - 13C NMR. [Link]

-

ResearchGate. IR spectrum of hexanoic acid. [Link]

-

National Institutes of Health (NIH). Hexanoic Acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 5. Hexanoic acid(142-62-1) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Therapeutic Potential of 6-(3-Thienyl)hexanoic Acid: A Technical Guide for Preclinical Investigation

Foreword: The Untapped Potential of Thienyl Fatty Acid Analogs

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can modulate critical metabolic pathways offers a promising frontier for therapeutic innovation. Fatty acid analogs, particularly those incorporating heterocyclic moieties, have emerged as a compelling class of molecules with the potential to exhibit potent and selective biological activities. This guide focuses on a specific, yet under-investigated molecule: 6-(3-Thienyl)hexanoic acid . While direct biological data for this compound is scarce, its structural similarity to known bioactive molecules, particularly biotin antagonists and modulators of lipid metabolism, provides a strong rationale for its investigation as a potential therapeutic agent.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap for the preclinical evaluation of this compound. We will delve into the scientific rationale for investigating this compound, propose primary and secondary biological targets, and provide detailed, field-proven experimental workflows to elucidate its mechanism of action and therapeutic potential. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed methodologies are robust, self-validating, and supported by authoritative references.

Core Hypothesis: A Dual-Action Modulator of Biotin and Fatty Acid Metabolism

Based on its chemical structure—a hexanoic acid backbone with a terminal 3-thienyl group—we hypothesize that this compound possesses the potential to act as a dual-action metabolic modulator. This hypothesis is built upon two key pillars derived from existing research on structurally related compounds.

Pillar 1: Antagonism of Biotin Biosynthesis

The primary hypothesis is that this compound functions as a biotin antagonist , interfering with the de novo synthesis of this essential vitamin. Biotin is a crucial cofactor for several carboxylases involved in fundamental metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The biosynthesis of biotin is a well-conserved pathway in many microorganisms and is essential for their survival.[2][3][4]

The rationale for this hypothesis stems from studies on 5-(2-Thienyl)valeric acid, a close structural analog, which has been demonstrated to inhibit the growth of biotin-synthesizing microorganisms by acting as a biotin antagonist.[5] It is plausible that this compound, with its similar thiophene-fatty acid structure, can mimic an intermediate in the biotin synthesis pathway, thereby competitively inhibiting one of the key enzymes.

Pillar 2: Modulation of Fatty Acid Metabolism

The second pillar of our hypothesis is that this compound may directly modulate fatty acid metabolism , potentially through the inhibition of key enzymes such as Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids and is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis and signaling.[6][7] Pharmacological inhibition of FASN has been shown to induce apoptosis in tumor cells, making it an attractive target for cancer therapy.[8]

The structural resemblance of this compound to fatty acids and other thia-fatty acids, which are known to influence lipid metabolism, supports this hypothesis.[9] Furthermore, the hybridization of fatty acids with heterocyclic rings has been a strategy to develop novel bioactive molecules.[10]

Proposed Primary Biological Target: Biotin Synthase (BioB)

Given the strong evidence for biotin antagonism by a similar compound, we propose that Biotin Synthase (BioB) is a primary molecular target for this compound. BioB catalyzes the final step in biotin biosynthesis, the insertion of a sulfur atom to form the thiophane ring of biotin.[4][11] We hypothesize that this compound, after being activated to its CoA ester, could act as a substrate analog that binds to the active site of BioB, thereby inhibiting the synthesis of biotin.

Visualizing the Hypothesized Mechanism: Interference with Biotin Biosynthesis

Caption: Proposed inhibition of Biotin Synthase (BioB) by this compound.

Experimental Workflow: A Phased Approach to Target Validation and Characterization

We propose a multi-phased experimental approach to systematically evaluate the biological activity of this compound. This workflow is designed to first validate the primary hypothesis of biotin antagonism and then explore secondary activities related to fatty acid metabolism.

Phase 1: In Vitro Target Engagement and Enzyme Inhibition

The initial phase focuses on direct biochemical assays to determine if this compound interacts with and inhibits the proposed primary target, BioB, and other key enzymes in related pathways.

Experimental Protocol 1: Biotin Synthase (BioB) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against purified BioB.

-

Methodology:

-

Express and purify recombinant BioB from a suitable host organism (e.g., E. coli).

-

Synthesize the substrate, dethiobiotin.

-

Perform an in vitro enzyme assay by incubating purified BioB with dethiobiotin, a suitable sulfur donor (e.g., S-adenosyl-L-methionine), and varying concentrations of this compound.

-

Monitor the formation of biotin using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Calculate the IC50 value of this compound for BioB inhibition.

-

-

Self-Validation: Include a known inhibitor of biotin synthesis (if available) or a structurally dissimilar compound as a negative control.

Experimental Protocol 2: Fatty Acid Synthase (FASN) Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on FASN activity.

-

Methodology:

-

Purify FASN from a suitable source (e.g., mammalian cell culture or yeast).

-

Conduct a spectrophotometric assay by monitoring the oxidation of NADPH at 340 nm in the presence of acetyl-CoA, malonyl-CoA, and varying concentrations of this compound.

-

Calculate the IC50 value.

-

-

Self-Validation: Use a known FASN inhibitor, such as cerulenin or C75, as a positive control.[7]

| Target Enzyme | Assay Type | Key Reagents | Detection Method | Endpoint |

| Biotin Synthase (BioB) | Biochemical Assay | Purified BioB, Dethiobiotin, SAM | HPLC-MS | IC50 |

| Fatty Acid Synthase (FASN) | Spectrophotometric Assay | Purified FASN, Acetyl-CoA, Malonyl-CoA, NADPH | UV-Vis (340 nm) | IC50 |

Phase 2: Cell-Based Assays for Phenotypic and Mechanistic Evaluation

This phase aims to determine the effect of this compound on cellular processes, particularly in systems where biotin synthesis and fatty acid metabolism are critical.

Experimental Protocol 3: Microbial Growth Inhibition Assay

-

Objective: To evaluate the antimicrobial activity of this compound against a biotin-synthesizing microorganism and confirm biotin antagonism.

-

Methodology:

-

Select a suitable microbial strain that synthesizes its own biotin (e.g., Bacillus subtilis or a non-pathogenic strain of E. coli).

-

Culture the microorganism in a minimal medium with and without supplementation of biotin.

-

Treat the cultures with a range of concentrations of this compound.

-

Monitor microbial growth over time by measuring optical density at 600 nm (OD600).

-

Determine the Minimum Inhibitory Concentration (MIC) in both biotin-deficient and biotin-supplemented media.

-

-

Self-Validation: A significant increase in the MIC in the presence of biotin would strongly support the hypothesis of biotin antagonism.

Experimental Protocol 4: Cancer Cell Line Proliferation and Apoptosis Assays

-

Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines known to have high FASN expression (e.g., breast, prostate, or colon cancer cell lines).[6]

-

Methodology:

-

Culture selected cancer cell lines in appropriate media.

-

Treat the cells with increasing concentrations of this compound.

-

Assess cell viability and proliferation using assays such as MTT or CellTiter-Glo®.

-

Evaluate the induction of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Self-Validation: Include a standard chemotherapeutic agent as a positive control.

Visualizing the Experimental Workflow

Caption: A phased experimental workflow for the evaluation of this compound.

Future Directions and Advanced Studies

Should the initial phases of this investigation yield promising results, further in-depth studies would be warranted to fully characterize the therapeutic potential of this compound.

-

Metabolomic Profiling: Employing mass spectrometry-based metabolomics to analyze the global metabolic changes in microbial or cancer cells upon treatment with the compound. This can provide unbiased insights into the pathways affected.

-

Cellular Target Engagement Assays: Utilizing techniques such as the cellular thermal shift assay (CETSA) to confirm direct binding of the compound to its proposed targets within a cellular context.

-

In Vivo Efficacy Studies: If potent and selective activity is demonstrated in vitro and in cell-based models, advancing to preclinical animal models of bacterial infection or cancer would be the next logical step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a compelling, yet unexplored, molecule with the potential for significant biological activity. Based on sound scientific precedent, we have outlined a robust and logical framework for its preclinical investigation. The proposed dual-action hypothesis, targeting both biotin biosynthesis and fatty acid metabolism, opens up therapeutic possibilities in infectious diseases and oncology. By following the structured, multi-phased experimental plan detailed in this guide, researchers can systematically unravel the mechanism of action of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

- Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems.

- Biotin, a universal and essential cofactor: synthesis, ligation and regul

- The biotin biosynthesis pathway in bacteria.

- Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. VIVO.

- Closing in on complete pathways of biotin biosynthesis. RSC Publishing.

- Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre

- The pathway for biotin biosynthesis in different strains. The conserved...

- Inhibitors of fatty acid oxid

- Fatty acid oxid

- Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. PubMed.

- Thia fatty acids, metabolism and metabolic effects. PubMed.

- An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. NIH.

- Action of 5-(2-thienyl)valeric acid as a biotin antagonist. PubMed.

- Biotin. PMC - PubMed Central.

Sources

- 1. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Closing in on complete pathways of biotin biosynthesis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Closing in on complete pathways of biotin biosynthesis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. Action of 5-(2-thienyl)valeric acid as a biotin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Cornerstone in Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has established itself as a "privileged scaffold" in medicinal chemistry. Its journey from a coal tar byproduct to a fundamental component in a myriad of approved drugs is a testament to its versatile physicochemical properties and broad biological activities. The structural resemblance of thiophene to a benzene ring, a concept known as bioisosterism, allows it to serve as a surrogate for phenyl groups in drug candidates, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide provides a comprehensive exploration of thiophene derivatives in drug discovery, covering their synthesis, structure-activity relationships (SAR), mechanisms of action across various therapeutic areas, and key experimental protocols for their evaluation.

Introduction: The Rise of a Privileged Heterocycle

The story of thiophene in science began with its serendipitous discovery in 1882 by Viktor Meyer, who identified it as an impurity in benzene derived from coal tar.[1] Its structural and electronic similarity to benzene is remarkable; for instance, the boiling point of thiophene (84.4 °C) is very close to that of benzene (81.1 °C).[2] This similarity is the foundation of its utility as a bioisostere, a molecular mimic that can replace a phenyl ring to modulate a compound's biological activity and properties.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, while the overall planarity of the ring can be crucial for binding to biological targets like kinases.[3]

Thiophene and its derivatives have given rise to a wide array of blockbuster drugs, including the antiplatelet agent clopidogrel (Plavix®), the antipsychotic olanzapine (Zyprexa®), and the antibiotic ticarcillin.[1] The thiophene moiety is a key feature in 26 FDA-approved drugs, spanning therapeutic areas such as cardiovascular diseases, inflammation, neurological disorders, and oncology.[3] This guide will delve into the chemical and biological rationale that makes thiophene a cornerstone of modern medicinal chemistry.

Synthetic Strategies for Thiophene Derivatives

The functionalization and incorporation of the thiophene ring into drug candidates are made possible by a variety of robust synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiophene ring.

Paal-Knorr Thiophene Synthesis

A classic and widely used method, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[4][5]

-

Causality of Experimental Choices: The use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is crucial as they act as both sulfurizing and dehydrating agents, driving the reaction towards the formation of the aromatic thiophene ring.[5][6] The reaction is typically conducted in a high-boiling, non-polar solvent like toluene or xylene to achieve the necessary temperature for the cyclization and dehydration steps.[7]

Experimental Protocol: Paal-Knorr Thiophene Synthesis using Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes, which are valuable intermediates in drug synthesis.[8][9] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10]

-

Causality of Experimental Choices: A basic catalyst, such as morpholine or triethylamine, is essential to facilitate the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[10][11] The subsequent addition of elemental sulfur and cyclization leads to the formation of the 2-aminothiophene ring.[9]

Experimental Protocol: Gewald Aminothiophene Synthesis

-

Reaction Mixture: In a suitable reaction vessel, combine the ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine.

-

Heating: Stir the mixture and heat to 40-50 °C for 1-2 hours.

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 2-aminothiophene.[12]

Other Notable Synthetic Methods

-

Hinsberg Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield substituted thiophenes.[13][14][15]

-

Fiesselmann Synthesis: This synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[13][16][17]

Caption: Key synthetic routes to thiophene derivatives.

Thiophene Derivatives in Major Therapeutic Areas

The versatility of the thiophene scaffold is evident in its widespread application across numerous therapeutic areas.

Anticancer Agents

Thiophene derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[4]

-

Kinase Inhibition: Many thiophene-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[18] For instance, fused thienopyrimidine derivatives have shown potent inhibitory activity against VEGFR-2 and AKT kinases.[6] The planar nature of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases.[3]

-

Structure-Activity Relationship (SAR) Insights: For a series of thiophene-3-carboxamide derivatives acting as JNK inhibitors, the thiophene ring itself was found to be crucial for activity, as its replacement with a phenyl ring led to a drastic drop in potency.[19] Furthermore, the position of the carboxamide group on the thiophene ring was critical for JNK1 inhibitory activity.[19]

Table 1: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fused Thienopyrrole (3b) | HepG2 | 3.105 | [6] |

| Fused Thienopyrrole (3b) | PC-3 | 2.15 | [6] |

| Fused Pyrrolothienopyrimidine (4c) | HepG2 | 3.023 | [6] |

| Fused Pyrrolothienopyrimidine (4c) | PC-3 | 3.12 | [6] |

| Combretastatin A-4 based thiophene | - | - | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium and add to the wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Agents

Thiophene-containing compounds exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[22]

-

Mechanism of Action: The precise mechanisms are varied, but some thiophene derivatives have been shown to inhibit essential bacterial enzymes or disrupt cell membrane integrity. For example, certain tetrahydrobenzothiophene derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[23]

-

Structure-Activity Relationship (SAR) Insights: In a series of tetrahydrobenzothiophene derivatives, specific substitutions on the scaffold were found to be crucial for antibacterial potency against strains like E. coli and P. aeruginosa.[23] For some thiophene-based compounds, the presence of specific halogen and methyl groups was found to be fundamental for significant activity.[24]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetrahydrobenzothiophene (3b) | E. coli | 1.11 | [23] |

| Tetrahydrobenzothiophene (3b) | P. aeruginosa | 1.00 | [23] |

| Tetrahydrobenzothiophene (3b) | S. aureus | 1.11 | [23] |

| Thiophene derivative (4) | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [25] |

| Thiophene derivative (4) | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiophene compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[4]

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL).[4]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[26]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]

Agents for Neurological Disorders